![molecular formula C25H22N4O2 B409858 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409858.png)
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline moiety, with additional substituents such as ethyl, phenyl, pyridinyl, and dimethoxy groups. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Construction of the isoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of substituents: The ethyl, phenyl, pyridinyl, and dimethoxy groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, nucleophilic aromatic substitution, and others.
化学反应分析
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
科学研究应用
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could affect intracellular signaling pathways, altering cellular responses.
相似化合物的比较
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds share the pyrazole-isoquinoline core structure but differ in their substituents.
Quinoline Derivatives: Compounds like quinine and chloroquine have a quinoline core and are known for their antimalarial properties.
Pyrazole Derivatives: These include various pyrazole-based drugs with anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C25H22N4O2 |
|---|---|
分子量 |
410.5g/mol |
IUPAC 名称 |
1-ethyl-7,8-dimethoxy-3-phenyl-5-pyridin-3-ylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C25H22N4O2/c1-4-20-23-18-13-21(30-2)22(31-3)14-19(18)24(16-9-8-12-26-15-16)27-25(23)29(28-20)17-10-6-5-7-11-17/h5-15H,4H2,1-3H3 |
InChI 键 |
MJFXBPCJBWUFAM-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC)C5=CC=CC=C5 |
规范 SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


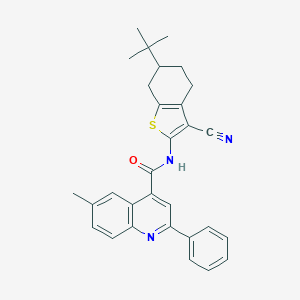
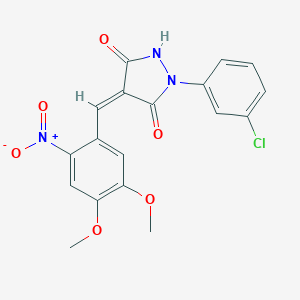

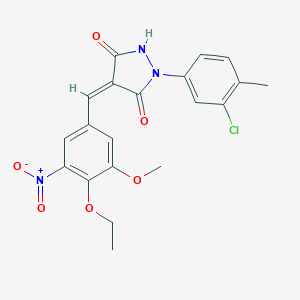
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B409779.png)
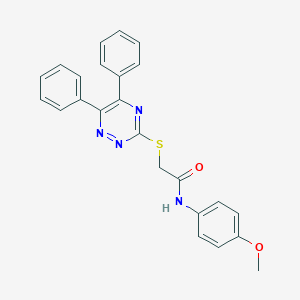
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-[4-(2-furoyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B409781.png)
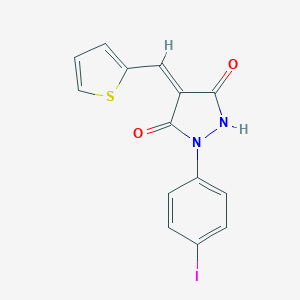
![1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B409783.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B409784.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B409787.png)
![9-Bromo-5-(4-bromophenyl)-5-methyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409798.png)
![5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409799.png)
